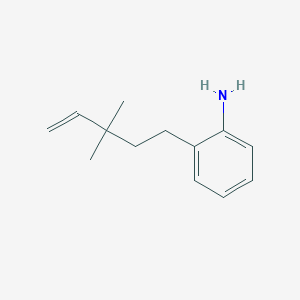

2-(3,3-Dimethylpent-4-en-1-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

677354-25-5 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(3,3-dimethylpent-4-enyl)aniline |

InChI |

InChI=1S/C13H19N/c1-4-13(2,3)10-9-11-7-5-6-8-12(11)14/h4-8H,1,9-10,14H2,2-3H3 |

InChI Key |

LXHTZHFTSNTEDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1N)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,3 Dimethylpent 4 En 1 Yl Aniline and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Compound's Architecture

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. tgc.ac.inyoutube.com It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. tgc.ac.inamazonaws.com

Approaches to Construct the 2-Substituted Aniline (B41778) Core

A primary disconnection for 2-(3,3-dimethylpent-4-en-1-yl)aniline involves severing the bond between the aniline ring and the pentenyl side chain. This simplifies the target molecule into two key fragments: an aniline derivative and an appropriate side-chain precursor. The aniline portion can be envisioned as a 2-lithiated or 2-halogenated aniline, which would be reactive towards an electrophilic side chain. Alternatively, a disconnection of the C-N bond of the aniline itself could lead back to a corresponding aryl halide and an ammonia (B1221849) equivalent, a common strategy in aniline synthesis. organic-chemistry.org

Strategies for the Stereoselective Assembly of the 3,3-Dimethylpent-4-en-1-yl Side Chain

The 3,3-dimethylpent-4-en-1-yl side chain possesses a quaternary carbon center and a terminal double bond, which can present stereochemical challenges. A logical disconnection of this side chain is at the C-C bond between the second and third carbon atoms. This leads to a precursor such as a 3,3-dimethyl-4-pentenal or a corresponding halide. The synthesis of such a fragment could be achieved through various methods, including aldol-type reactions or Grignard additions to a suitable carbonyl compound. The stereochemistry of the double bond is not a factor in this specific side chain as it is a terminal alkene. sydney.edu.auwikipedia.org However, for analogues with internal double bonds, stereoselective methods like the Wittig reaction or Suzuki-Miyaura coupling would be crucial for controlling the E/Z isomerism. youtube.comresearchgate.net

Carbon-Nitrogen Bond Formation in Aniline Synthesis

The formation of the carbon-nitrogen bond is a critical step in the synthesis of the aniline core.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Amination)

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful and versatile method for forming C-N bonds. nih.govacs.orgmit.edu This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. mit.eduyoutube.com In the context of synthesizing this compound, a plausible route would involve the coupling of a 2-halosubstituted arene bearing the pentenyl side chain with ammonia or an ammonia equivalent. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often being employed to promote the catalytic cycle. mit.edu

| Catalyst System | Substrates | Conditions | Key Features |

| Pd(OAc)2 / DPEphos | Anilines and aryl bromides | Toluene, base | Highly active for electron-poor anilines and sterically hindered substrates. mit.edu |

| Pd2(dba)3 / P(t-Bu)3 | Aryl halides and LiN(SiMe3)2 | Toluene or dioxane | Effective for using lithium bis(trimethylsilyl)amide as an ammonia surrogate. rsc.org |

| CuI / Ligand | Aryl halides and ammonia | Various solvents | Offers an alternative to palladium and can be effective for primary amine synthesis. organic-chemistry.org |

| Ni(II) / NHC Ligand | Aryl chlorides and amines | Mild conditions | Provides a route for the amination of less reactive aryl chlorides. organic-chemistry.org |

Direct Amination Approaches for Aryl Systems

Direct amination of aryl C-H bonds is an emerging and highly atom-economical strategy for aniline synthesis. researchgate.netnih.gov These methods avoid the pre-functionalization of the aromatic ring with a halide or triflate. Photoredox catalysis, for instance, has been shown to facilitate the direct C-H amination of arenes with primary amines. nih.gov Another approach involves the site-directed C-C amination of alkylarenes, which can provide access to substituted anilines that are difficult to obtain through traditional methods. springernature.com While potentially powerful, the regioselectivity of direct C-H amination can be a challenge and would need to be carefully controlled to achieve the desired 2-substituted aniline. researchgate.net

Carbon-Carbon Bond Formation for Alkene Side Chain Introduction

Olefin Metathesis Approaches (e.g., Cross-Metathesis)

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, provides a direct route to this compound and its analogues through cross-metathesis (CM). organic-chemistry.orgorganic-chemistry.org This approach typically involves the reaction of an ortho-alkenyl aniline, such as 2-allylaniline (B3051291), with a suitable olefin partner, in this case, 3,3-dimethyl-1-pentene (B1360116), in the presence of a ruthenium-based catalyst.

The choice of catalyst is crucial for the success of the cross-metathesis reaction, especially when dealing with sterically hindered olefins or substrates containing coordinating functional groups like amines. sigmaaldrich.comharvard.edu The development of well-defined, functional group-tolerant ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has been instrumental in expanding the scope of olefin metathesis to include substrates like anilines. harvard.edubeilstein-journals.org

A plausible synthetic route to this compound via cross-metathesis is the reaction between 2-allylaniline and 3,3-dimethyl-1-pentene. The general reaction is depicted below:

Reaction: 2-allylaniline + 3,3-dimethyl-1-pentene → this compound + ethene

The selection of the appropriate catalyst and reaction conditions is critical for achieving high yield and selectivity, minimizing the formation of homodimerized byproducts. For sterically demanding substrates, second-generation Grubbs catalysts or specialized Hoveyda-Grubbs catalysts are often preferred due to their higher activity and stability. sigmaaldrich.comnih.gov

| Catalyst Type | Key Features & Considerations | Typical Reaction Conditions |

| Grubbs Catalysts (1st & 2nd Gen) | Good functional group tolerance. harvard.edu Second generation is generally more active and stable. harvard.edu | Inert atmosphere (Argon or Nitrogen), degassed solvents (e.g., dichloromethane, toluene), room temperature to elevated temperatures. sigmaaldrich.com |

| Hoveyda-Grubbs Catalysts | High stability and lower initiation rates. sigmaaldrich.comnih.gov Often used for more challenging substrates. | Similar to Grubbs catalysts, may require higher temperatures for initiation. sigmaaldrich.com |

It is important to note that the free amine group in the aniline substrate can potentially coordinate to the ruthenium center and inhibit catalyst activity. beilstein-journals.org In such cases, protection of the amine group (e.g., as a carbamate (B1207046) or amide) may be necessary to achieve efficient metathesis. However, direct metathesis of unprotected anilines has been reported, particularly with the more robust second-generation catalysts. beilstein-journals.org

C-H Alkenylation Strategies (e.g., Iridium-Catalyzed Methods)

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for the synthesis of substituted arenes. Iridium-catalyzed ortho-C-H alkenylation of anilines presents a powerful strategy for the synthesis of this compound. rsc.org This method avoids the pre-functionalization of the aniline ring required in traditional cross-coupling reactions.

These reactions typically employ a directing group on the aniline nitrogen to achieve high regioselectivity for the ortho position. A variety of directing groups can be utilized, with some being readily removable after the C-H activation step. The reaction proceeds via the coordination of the iridium catalyst to the directing group, followed by cyclometalation to form an iridacycle intermediate. Subsequent insertion of the alkene, in this case, 3,3-dimethyl-1-pentene, and reductive elimination affords the desired ortho-alkenylated aniline.

A key advantage of certain iridium-catalyzed systems is their ability to control the regioselectivity of the alkene insertion, leading to either linear or branched products. For the synthesis of this compound, a branch-selective alkenylation is desired.

| Catalyst System | Directing Group | Alkene Partner | Key Features |

| [Ir(cod)Cl]₂ / Ligand | Pyrimidine | Terminal Alkenes | High branch selectivity for the formation of ortho-alkenylated anilines. rsc.org |

| Cationic Iridium Complexes | N-chelating groups | Terminal Alkenes | Can be tuned for either linear or branched products depending on the ligand and reaction conditions. |

The reaction conditions, including the choice of iridium precursor, ligand, and additives, play a critical role in the efficiency and selectivity of the C-H alkenylation.

Wittig and Related Olefination Reactions

The Wittig reaction and its modifications provide a classic and reliable method for the formation of carbon-carbon double bonds, and can be conceptually applied to the synthesis of this compound. This approach would involve the reaction of an ortho-aminobenzaldehyde with a suitable phosphorus ylide.

The synthesis would require a multi-step sequence, beginning with the preparation of the necessary phosphonium (B103445) salt. A plausible route is outlined below:

Synthesis of the Phosphonium Salt: Reaction of a suitable alkyl halide, such as 1-bromo-2,2-dimethyl-3-butene, with triphenylphosphine (B44618) would yield the corresponding (2,2-dimethyl-3-butenyl)triphenylphosphonium bromide.

Generation of the Ylide: Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium) would generate the phosphorus ylide.

Wittig Reaction: The ylide would then be reacted with 2-aminobenzaldehyde (B1207257) to form the desired alkene, this compound, along with triphenylphosphine oxide as a byproduct.

The stereochemistry of the resulting alkene (E/Z) in a Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

| Reagent | Role in Synthesis | Key Considerations |

| 2-Aminobenzaldehyde | Carbonyl component | Readily available starting material. |

| (2,2-Dimethyl-3-butenyl)triphenylphosphonium bromide | Ylide precursor | Must be synthesized from the corresponding alkyl halide. |

| Strong Base (e.g., n-BuLi) | Ylide generation | Requires anhydrous and inert reaction conditions. |

Stereochemical Control in the Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound, which may possess one or more stereocenters, requires the use of asymmetric synthetic methods. These strategies aim to control the formation of new chiral centers with high enantiomeric or diastereomeric purity.

Asymmetric Synthetic Routes

Asymmetric synthesis can be employed to introduce chirality into the molecule, for instance, at the carbon atom bearing the gem-dimethyl group if it were further substituted to create a stereocenter, or at the benzylic position of the alkyl chain. youtube.com

One potential strategy involves the use of a chiral auxiliary. For example, a chiral amine can be used as a directing group in an asymmetric C-H functionalization reaction, inducing facial selectivity in the insertion of the alkene. Subsequent removal of the chiral auxiliary would afford the enantioenriched product.

Alternatively, asymmetric catalysis can be employed. This could involve the use of a chiral ligand on the metal catalyst in either the cross-metathesis or C-H alkenylation reactions. For instance, a chiral iridium catalyst could be used for the enantioselective C-H alkenylation of a prochiral aniline derivative.

The construction of all-carbon quaternary stereocenters, such as the one present in the target molecule, is a significant challenge in organic synthesis. Catalytic asymmetric methods are particularly valuable for this purpose. nih.gov

Diastereoselective Transformations

When a substrate already contains one or more stereocenters, subsequent reactions can be influenced by these existing chiral elements, leading to the formation of one diastereomer in preference to others. This is known as diastereoselective synthesis.

For instance, if a chiral precursor is used, such as an enantioenriched ortho-alkenyl aniline, a subsequent cross-metathesis reaction could proceed with diastereoselectivity. The existing stereocenter can direct the approach of the incoming alkene to the catalyst, favoring the formation of one diastereomeric product.

Another approach involves the diastereoselective reduction of a suitable precursor. For example, a ketone intermediate could be reduced using a chiral reducing agent to set a new stereocenter with a specific relationship to an existing one. The synthesis of vicinal stereocenters with high diastereoselectivity is a well-established field, often relying on substrate control or the use of chiral reagents. nih.gov

| Stereochemical Approach | Method | Key Features |

| Asymmetric Synthesis | Chiral Auxiliaries | A chiral group is temporarily incorporated to direct a stereoselective reaction. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. | |

| Diastereoselective Transformations | Substrate Control | An existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. |

| Reagent Control | A chiral reagent is used to favor the formation of one diastereomer. |

Reactivity and Mechanistic Investigations of 2 3,3 Dimethylpent 4 En 1 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline part of the molecule, an aromatic amine, exhibits reactivity typical of such compounds, including electrophilic substitution on the aromatic ring and nucleophilic reactions at the nitrogen atom.

Electrophilic Aromatic Substitution: Regioselectivity and Pathway Analysis

The amino group of the aniline moiety is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The presence of the bulky 2-(3,3-dimethylpent-4-en-1-yl) substituent is expected to sterically hinder the ortho-position, thereby influencing the regioselectivity of incoming electrophiles.

Classical methods for the halogenation of anilines often lead to a mixture of products due to the high reactivity of the aniline ring. nih.gov For instance, direct bromination of aniline typically yields the 2,4,6-tribromoaniline. However, to achieve selective halogenation, specific reagents and conditions are necessary. For 2-(3,3-dimethylpent-4-en-1-yl)aniline, electrophilic halogenation is anticipated to favor substitution at the para-position (position 4) and the unoccupied ortho-position (position 6) relative to the amino group. The steric bulk of the alkyl substituent at the 2-position would likely disfavor substitution at this position.

The kinetics of halogenation of anilines have been studied, and for chlorination with chloramine-T, the reaction is first order in both the aniline substrate and the chlorinating agent. core.ac.uk The reaction mechanism is proposed to involve a direct halogen transfer from chloramine-T to the aniline. core.ac.uk

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic. libretexts.orgchemguide.co.uk This nucleophilicity allows for a range of reactions, including alkylation and acylation.

Alkylation of primary aromatic amines with alkyl halides can be complex, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. chemguide.co.ukacs.org The initial product of the reaction of a primary amine with an alkyl halide is the salt of a secondary amine. chemguide.co.uk In the presence of excess primary amine, a reversible reaction can occur where the primary amine acts as a base to deprotonate the secondary amine salt, yielding the free secondary amine. chemguide.co.uk This secondary amine can then react further with the alkyl halide.

The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines. masterorganicchemistry.comacs.org However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Transformations Involving the Terminal Alkene Functional Group

The terminal alkene in the this compound molecule is a site for various addition and cyclization reactions.

Hydroamination Reactions: Intramolecular Cyclization Pathways and Catalytic Systems

Intramolecular hydroamination is a highly atom-economical method for the synthesis of nitrogen-containing heterocycles. acs.orgnih.govresearchgate.net In the case of this compound, intramolecular hydroamination would lead to the formation of a six-membered ring, specifically a substituted tetrahydroquinoline. This transformation can be catalyzed by a variety of metal complexes.

Lanthanide Catalysis : Lanthanide complexes are known to catalyze the intramolecular hydroamination of aminoalkenes. acs.orgnih.gov These catalysts are often highly active but can be sensitive to air and moisture and may not be compatible with certain functional groups. acs.orgnih.gov For example, homoleptic rare-earth metal silylamide complexes like Ln[N(SiMe3)2]3 (where Ln = Y, La, Nd) have been shown to be effective catalysts for the intramolecular hydroamination/cyclization of aminoalkenes. nih.gov The catalytic activity can be influenced by the size of the metal ion. nih.gov Mechanistic studies suggest that the turnover-limiting step is the intramolecular insertion of the alkene into the metal-nitrogen bond, followed by rapid protonolysis of the resulting metal-carbon bond. acs.org

Rhodium Catalysis : Rhodium complexes have emerged as effective catalysts for the intramolecular hydroamination of unactivated alkenes with both primary and secondary amines. nih.gov These catalysts can operate under mild conditions and tolerate a variety of functional groups that are often incompatible with early transition metal and lanthanide catalysts. nih.govsigmaaldrich.com For instance, a rhodium catalyst with a diaminophosphine ligand has been reported to catalyze the hydroamination of primary aminoalkenes at temperatures ranging from room temperature to 70 °C. acs.orgsigmaaldrich.comberkeley.edu The mechanism of these late-transition-metal-catalyzed reactions can proceed through either insertion of the alkene into the metal-amide bond or by nucleophilic attack of the amine onto a coordinated alkene. nih.gov

Tantalum Catalysis : Tantalum complexes, particularly those with sterically encumbered chiral sulfonamides, have been used for the catalytic intramolecular hydroamination of aminoallenes, yielding pyrrolidine (B122466) and tetrahydropyridine (B1245486) products. rsc.org While research on tantalum-catalyzed hydroamination of simple aminoalkenes is less common, the ability of tantalum complexes to act as catalysts for this transformation is established. rsc.orgrsc.org

Lewis Acid Catalysis : Lewis acids, including those based on aluminum, can also catalyze the intramolecular hydroamination of aminoalkenes. rsc.org Computational studies on aluminum-catalyzed intramolecular hydroamination have explored different mechanistic pathways, including a proton-assisted concerted N–C/C–H bond-forming process. rsc.org Zinc-based catalysts have also been employed, though they may require high temperatures and long reaction times for less reactive substrates. nih.gov

A summary of catalytic systems for intramolecular hydroamination is presented below:

| Catalyst Type | Key Features | Example Catalysts |

|---|---|---|

| Lanthanide | High activity, sensitive to air/moisture | Ln[N(SiMe3)2]3 nih.gov |

| Rhodium | Mild conditions, functional group tolerance | [Rh(COD)2]BF4 with phosphine (B1218219) ligands nih.govnih.gov |

| Tantalum | Used for aminoallenes, potential for aminoalkenes | Tantalum complexes with chiral sulfonamides rsc.org |

| Lewis Acid | Includes main group metals | Aluminum and Zinc complexes nih.govrsc.org |

Addition Reactions to the Alkene (e.g., Hydroboration-Oxidation, Halogenation, Epoxidation)

The terminal double bond of this compound can undergo a variety of addition reactions.

Hydroboration-Oxidation : This two-step reaction converts an alkene into an alcohol. wikipedia.org It is a stereospecific syn-addition and proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org For the terminal alkene in this compound, hydroboration-oxidation would yield the corresponding primary alcohol, 3,3-dimethyl-5-(2-aminophenyl)pentan-1-ol. The use of bulky hydroborating reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the selectivity for the terminal alkene, especially in molecules containing other double bonds. d-nb.info

Halogenation : The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond of an alkene results in a vicinal dihalide. masterorganicchemistry.com This reaction typically proceeds with anti-stereochemistry, where the two halogen atoms add to opposite faces of the double bond. libretexts.org The reaction mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion. masterorganicchemistry.comlibretexts.org The presence of the aniline moiety could potentially influence this reaction, as anilines themselves can react with halogens. researchgate.net

Epoxidation : Alkenes can be converted to epoxides using various oxidizing agents. organic-chemistry.org Common reagents include peroxy acids, or catalytic systems such as methyltrioxorhenium (MTO) with hydrogen peroxide. organic-chemistry.orgrsc.org The epoxidation of terminal alkenes can sometimes be challenging, but efficient methods have been developed. rsc.org For instance, the use of a catalytic amount of 3-cyanopyridine (B1664610) with an MTO/H₂O₂ system can improve the efficiency of epoxidation for terminal alkenes. rsc.org Enzymatic epoxidation using unspecific peroxygenases (UPOs) also presents a green alternative for the epoxidation of long-chain terminal alkenes. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). libretexts.org In the context of this compound, the terminal alkene could potentially act as a dienophile. For a successful Diels-Alder reaction, the dienophile is generally more reactive if it is electron-poor, often containing electron-withdrawing groups. libretexts.orgyoutube.com The terminal alkene in this molecule is unactivated, which would likely make it a poor dienophile under standard conditions.

While benzene (B151609) and other aromatic compounds are generally unreactive as dienes in Diels-Alder reactions due to their aromatic stability, they can be induced to react under certain conditions, such as through coordination to a transition metal. aklectures.comacs.org However, the aniline ring in this compound is not a conjugated diene in the classical sense required for a Diels-Alder reaction. Therefore, the primary potential for Diels-Alder reactivity of this molecule would be through its terminal alkene acting as a dienophile, which as noted, is likely to be of low reactivity.

Olefin Polymerization Mechanisms Initiated by the Alkene

The terminal alkene group in this compound serves as a monomer unit for polymerization reactions. The most prominent mechanisms for the polymerization of α-olefins are catalyzed by transition metals, famously known as Ziegler-Natta catalysis. ilpi.comlibretexts.org These systems typically involve a Group IV metal, such as titanium or zirconium, and an organoaluminum co-catalyst. libretexts.org

The generally accepted mechanism involves the coordination of the olefin's π-bond to a highly electron-deficient metal center. ilpi.com This is followed by the insertion of the coordinated alkene into a metal-carbon bond through a four-centered transition state. This process repeats, leading to chain growth. ilpi.com The molecular weight and stereochemistry of the resulting polymer are heavily influenced by the catalyst system used. libretexts.org Chain termination can occur through several pathways, with β-hydride elimination being a significant process that results in a terminal vinyl group on the polymer chain. ilpi.com

While the alkene moiety undergoes polymerization, the aniline group introduces additional complexity and functionality. Studies on analogous ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, have shown that such monomers can be polymerized to create new polyaniline (PANI) derivatives. nih.govrsc.org These polymers are often soluble in common organic solvents and possess interesting electrical properties, making them suitable for applications like chemical sensors. nih.govrsc.org The polymerization can proceed via the alkene, or through oxidative coupling of the aniline units, or a combination of both, leading to complex, cross-linked materials. The presence of the aniline can also pose challenges, as anilines are susceptible to oxidation, which can lead to undesired side reactions and polymerization during certain chemical transformations. nih.gov

Table 1: Overview of Ziegler-Natta Catalyst Systems for α-Olefin Polymerization

| Catalyst Component | Co-catalyst | Polymer Type Example | Reference |

|---|---|---|---|

| TiCl₄ on MgCl₂ support | AlEt₃ | Linear Low-Density Polyethylene (LLDPE) | ilpi.com |

| CrO₃ on Al₂O₃ support | AlEt₃ | High-Density Polyethylene (HDPE) | ilpi.com |

| VOCI₃ | AlEt₃ | Ethene Propene Diene Monomer (EPDM) | ilpi.com |

| Et(Ind)₂ZrCl₂ | Methylaluminoxane (MAO) | Isotactic Polypropylene | ilpi.com |

Intramolecular Cyclization and Heterocycle Formation Involving Both Functional Groups

The proximate positioning of the amino group and the pentenyl side chain in this compound allows for intramolecular cyclization reactions, providing a powerful route to various nitrogen-containing heterocycles. These structures are foundational motifs in numerous biologically active natural products and pharmaceuticals. lookchem.comrsc.org

One of the most valuable transformations for substrates like this compound is the synthesis of tetrahydroquinolines. This can be achieved through a three-component Povarov reaction, which involves an aniline, an aldehyde, and an alkene. lookchem.com In an intramolecular context, the aniline and alkene are already present in the same molecule. The reaction is typically initiated by an acid catalyst or a Lewis acid. The mechanism involves the formation of an N-aryl iminium ion intermediate from the aniline and an aldehyde (which can be added externally). This electrophilic iminium ion is then attacked by the nucleophilic terminal alkene of the side chain in an intramolecular electrophilic aromatic substitution or a [4+2] cycloaddition, leading to the formation of the tetrahydroquinoline ring system. lookchem.com

Depending on the reaction conditions and catalysts, other heterocyclic systems can be accessed. For instance, radical cyclization could lead to pyrrolidine or azepine derivatives. Metal-catalyzed processes, analogous to those used for synthesizing indoles from o-alkynyl arylamines, could potentially be adapted for o-alkenyl anilines to favor different cyclization pathways. nih.gov The synthesis of pyrroles from homopropargyl azides has been achieved using zinc chloride, suggesting that metal catalysis can direct the formation of five-membered rings from suitable precursors. researchgate.net

Table 2: Examples of Heterocycle Synthesis via Cyclization

| Starting Material Type | Reagents/Catalyst | Heterocyclic Product | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Aniline, Aldehyde, Alkene | SnCl₂/FeCl₃ (in situ Sn(IV)) | Tetrahydroquinoline | Povarov Reaction ([4+2] Cycloaddition) | lookchem.com |

| o-Alkynyl Arylamine | Diaryl Diselenides | 3-Selenylindole | Electrophilic Cyclization | nih.gov |

| Homopropargyl Azide | ZnCl₂ | Polysubstituted Pyrrole | Intramolecular Cyclization | researchgate.net |

The concepts of regioselectivity and stereoselectivity are critical in understanding the outcomes of cyclization reactions. youtube.comkhanacademy.org

Regioselectivity refers to the preference for forming one constitutional isomer over another. In the cyclization of this compound, this would dictate the size of the ring formed (e.g., a 6-membered tetrahydroquinoline vs. a 5-membered pyrrolidine or a 7-membered azepine). The outcome is governed by the reaction mechanism, with factors like the stability of the transition state for ring closure playing a key role. For instance, following Baldwin's rules, a 6-endo-trig cyclization to form a six-membered ring is generally favored over a 5-exo-trig cyclization in many systems.

Stereoselectivity concerns the preferential formation of one stereoisomer over others. youtube.com The cyclization of this compound can create new stereocenters. For example, in the formation of a tetrahydroquinoline derivative, the carbon atom from the alkene and the adjacent carbon bearing the side chain become chiral. The relative and absolute configuration of these centers can often be controlled. Research on the diastereoselective [4+2] annulation to form tetrahydroquinolines has demonstrated that high levels of stereocontrol are achievable, often yielding a single diastereomer as the major product. nih.gov The choice of catalyst and reaction conditions is paramount in dictating the stereochemical outcome. youtube.com

Transition Metal-Catalyzed Transformations Beyond Synthesis

Beyond its use in polymerization and cyclization, this compound and its derivatives are valuable substrates for transition metal-catalyzed reactions that forge new carbon-carbon and carbon-heteroatom bonds.

Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com To make the aromatic ring of this compound reactive in these transformations, it would first need to be functionalized, for instance, by bromination to create an ortho-bromoaniline derivative.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. An ortho-bromo derivative of the title compound could be efficiently coupled with a wide range of benzyl, alkyl, aryl, and alkenyl boronic esters. nih.gov Such reactions are often tolerant of the unprotected aniline, which is a significant advantage. nih.gov

Heck Reaction: The Heck reaction typically couples an aryl halide with an alkene. masterorganicchemistry.comyoutube.com In this context, the terminal alkene of this compound could react with various aryl halides to form a new C-C bond, elongating the side chain and introducing a new aryl group. rsc.org Conversely, an ortho-haloaniline derivative could be coupled with other alkenes.

Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, could be employed if an ortho-halo derivative were reacted with various alkynes, introducing an alkynyl moiety onto the aromatic ring.

Table 3: Selected Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate 1 (from Aniline Derivative) | Substrate 2 | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | ortho-Bromoaniline | Arylboronic Ester | Pd(OAc)₂ / SPhos | ortho-Arylaniline | nih.gov |

| Heck | Aryl Halide | This compound | Pd(L)₂ | Arylated Alkene | masterorganicchemistry.comyoutube.com |

Transition metal-catalyzed C-H functionalization (or activation) has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. youtube.comrutgers.edu This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. However, achieving selectivity can be challenging due to the presence of multiple C-H bonds and the potential for catalyst inhibition by heteroatoms like the nitrogen in aniline. rsc.orgnih.gov

For aniline derivatives, significant progress has been made in directing C-H functionalization to specific positions. acs.org

Aromatic Ring Functionalization: Using a palladium catalyst with a specialized S,O-ligand, it is possible to achieve highly para-selective C-H olefination of aniline derivatives. nih.govacs.org This reaction would couple an alkene at the position para to the amino group of this compound, demonstrating remarkable control over regioselectivity. The amino group itself directs the functionalization, overriding the typical electronic preferences of the ring. masterorganicchemistry.com

Alkenyl C-H Functionalization: While more challenging, direct functionalization of the C-H bonds on the terminal alkene is also an area of active research, potentially allowing for the introduction of new functional groups directly onto the double bond.

Alkyl C-H Functionalization: The selective functionalization of the aliphatic C-H bonds, such as those in the gem-dimethyl group, is particularly difficult but represents a major goal in synthetic chemistry. Such a transformation would offer a direct route to modify the hydrocarbon skeleton of the molecule.

Acid-Base Chemistry and Protonation Behavior of the Aniline Nitrogen

The basicity of the aniline nitrogen in this compound is a critical parameter influencing its reactivity, particularly in acid-catalyzed reactions. The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to accept a proton. However, the structure of the molecule, specifically the presence of a bulky alkyl substituent at the ortho position to the amino group, introduces complex electronic and steric effects that modulate this basicity.

Aniline is a weak base compared to aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic π-system. chemistrysteps.compressbooks.pub This resonance stabilization is lost upon protonation of the amino group to form the anilinium ion, making the process less favorable. askiitians.com The basicity of substituted anilines is further modified by the electronic and steric nature of the substituents on the aromatic ring. chemistrysteps.compressbooks.pub

In the case of this compound, the substituent is a large, non-polar alkyl group. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). pharmaguideline.com This effect increases the electron density on the nitrogen atom, which would typically enhance its basicity. chemistrysteps.com However, when a substituent is located at the ortho position relative to the amino group, steric factors often dominate, leading to a phenomenon known as the "ortho effect". wikipedia.orgvedantu.com

The ortho effect significantly decreases the basicity of anilines for two primary reasons:

Steric Hindrance to Protonation : The bulky 3,3-dimethylpent-4-en-1-yl group physically obstructs the approach of a proton (H⁺) to the nitrogen's lone pair, making the protonation step more difficult. vedantu.com

Steric Inhibition of Solvation and Destabilization of the Conjugate Acid : Upon protonation, the hybridization of the nitrogen atom changes from sp² to sp³, and the resulting -NH₃⁺ group is non-planar. wikipedia.orgstackexchange.com This change in geometry leads to increased steric repulsion between the ortho-substituent and the hydrogen atoms of the anilinium ion. wikipedia.orgvedantu.com This steric strain destabilizes the conjugate acid. stackexchange.com Furthermore, the bulky ortho group can hinder the solvation of the anilinium ion, which would otherwise help to stabilize the positive charge. stackexchange.com

Consequently, nearly all ortho-substituted anilines are weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing. cgchemistrysolutions.co.in The steric hindrance to protonation and the steric destabilization of the resulting conjugate acid typically outweigh the electron-donating inductive effect of the alkyl group. chemistrysteps.comvedantu.com Therefore, it is anticipated that this compound is a weaker base than aniline.

Table 1: Illustrative pKa Values of Aniline and an Ortho-Substituted Aniline This table provides comparative data to illustrate the expected effect of an ortho-alkyl substituent on the basicity of aniline. The pKa value is for the corresponding conjugate acid (anilinium ion).

| Compound | Substituent at Ortho Position | pKa of Conjugate Acid | Expected Basicity Trend |

| Aniline | -H | 4.63 pressbooks.pub | Reference Compound |

| o-Toluidine | -CH₃ | 4.38 chemistrysteps.com | Weaker base than aniline |

| This compound | -CH₂CH₂C(CH₃)₂CH=CH₂ | Not Experimentally Determined | Expected to be a weaker base than aniline |

The data for o-toluidine, which has a much smaller methyl group at the ortho position, already shows a decrease in basicity (lower pKa) compared to aniline. chemistrysteps.com Given the significantly greater steric bulk of the 3,3-dimethylpent-4-en-1-yl group, it is reasonable to predict that this compound would exhibit an even more pronounced decrease in basicity due to a more severe ortho effect. The protonation equilibrium for this compound is thus shifted to the left compared to aniline, indicating that it is a less favorable process.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and coupling patterns, providing insight into the connectivity of the alkyl and vinyl protons of the dimethylpentenyl group and the protons on the aniline (B41778) ring.

¹³C NMR: Would reveal the number of unique carbon environments.

COSY (Correlation Spectroscopy): This 2D technique would establish proton-proton couplings within the molecule, for instance, between the vinyl proton and adjacent protons, and along the ethyl chain connecting to the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton, such as connecting the dimethylpentenyl substituent to the correct position on the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about which protons are close to each other in space, aiding in the determination of the molecule's preferred conformation.

Dynamic NMR Studies for Conformational Dynamics

If the molecule were to exhibit conformational flexibility, such as restricted rotation around the C-N bond or ring-flipping, variable temperature NMR studies could be employed to study these dynamics. This would involve recording NMR spectra at different temperatures to observe changes in peak shape or coalescence, allowing for the calculation of energy barriers for these processes.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₃H₁₉N for the parent compound).

Tandem Mass Spectrometry for Structural Elucidation

Tandem MS (or MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would provide valuable structural information. For 2-(3,3-Dimethylpent-4-en-1-yl)aniline, characteristic fragments would be expected from the cleavage of the alkyl chain and the aniline moiety. Analysis of these fragments helps to confirm the connectivity of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl chain, C=C stretch of the vinyl group (around 1640 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and could provide strong signals for the C=C double bond and the aromatic ring vibrations.

Without access to published studies on this compound, any attempt to provide specific spectral data or detailed analysis would be speculative. Further research and publication in scientific journals are required to establish a factual basis for the advanced spectroscopic and structural characteristics of this compound.

Advanced Spectroscopic and Structural Elucidation of this compound

Detailed analysis of the chemical compound "this compound" is currently limited within publicly accessible scientific literature. Extensive searches for specific spectroscopic and crystallographic data on this molecule have not yielded dedicated research findings. Therefore, the following sections outline the principles of advanced analytical techniques that would be applied to characterize this compound, in the absence of specific experimental data.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to enhance the Raman signals of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. The enhancement arises from two primary mechanisms: an electromagnetic effect due to localized surface plasmon resonance and a chemical effect involving charge-transfer complexes between the analyte and the metal surface. scirp.org

Table 1: Potential SERS Active Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl Group | C-H Bending | 1350-1480 |

| Vinyl Group | C=C Stretch | 1620-1680 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the electronic transitions of the aniline chromophore. Aniline itself typically exhibits two main absorption bands: a strong primary band around 230-240 nm corresponding to the π → π* transition of the benzene (B151609) ring, and a weaker secondary band around 280-290 nm, which is attributed to the n → π* transition involving the lone pair of electrons on the nitrogen atom of the amino group.

The presence of the alkyl substituent at the ortho position would be expected to cause a slight red shift (bathochromic shift) in these absorption bands due to the electron-donating nature of the alkyl group. The solvent used for analysis can also influence the position and intensity of these bands.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (λ_max) | Chromophore |

| π → π | 235-250 nm | Aromatic Ring |

| n → π | 285-300 nm | Amino Group |

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com To perform this analysis on this compound, a single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecular structure. cardiff.ac.uk

The data obtained would include bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's connectivity and conformation in the solid state. researchgate.net Analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino group or van der Waals forces, which govern the solid-state architecture. For aniline derivatives, C-H···π interactions are also commonly observed in their crystal structures. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom to which the aniline group is attached. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the absolute stereochemistry of chiral compounds. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A non-zero CD spectrum would confirm the enantiomeric nature of the compound. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions observed in the UV-Vis spectrum, could be used to assign the absolute configuration (R or S) of the stereocenter. This assignment is often achieved by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods. The PubChem database contains an entry for (2R)-3,3-dimethylpent-4-en-2-ol, a structurally related chiral compound. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the precise determination of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Thermochemical Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. scispace.comnih.gov It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-(3,3-dimethylpent-4-en-1-yl)aniline, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would predict bond lengths, bond angles, and dihedral angles. nih.gov

Once the geometry is optimized, various thermochemical properties can be calculated. These properties are crucial for understanding the molecule's stability and behavior in chemical reactions.

Illustrative Data: The following table presents hypothetical thermochemical data for this compound, as would be obtained from DFT calculations. These are not experimental values.

| Property | Hypothetical Value | Unit |

| Enthalpy of Formation | Value | kJ/mol |

| Gibbs Free Energy of Formation | Value | kJ/mol |

| Entropy | Value | J/(mol·K) |

| Heat Capacity (Cv) | Value | J/(mol·K) |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

Illustrative Data: This table provides a hypothetical FMO analysis for this compound.

| Parameter | Hypothetical Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the aniline (B41778) group would be expected to be a region of high negative electrostatic potential.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for mapping out the intricate steps of a chemical reaction, providing insights that are often difficult to obtain through experimentation alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how a reaction proceeds from reactants to products, it is essential to identify the transition state (TS). The transition state is the highest energy point along the reaction pathway. Computational methods can be used to locate the structure and energy of the transition state.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the molecular rearrangements that occur during the reaction. For a molecule like this compound, this could be used to study reactions such as electrophilic aromatic substitution or reactions involving the alkene group.

Kinetic Isotope Effects (KIE) Predictions and Validation with Experimental Data

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (kL/kH). wikipedia.org By replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. wikipedia.org

Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These predictions can then be compared with experimental KIE data to support or refute a proposed reaction mechanism. For instance, a primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation. wikipedia.org In the context of reactions involving this compound, deuterating the amino group or specific positions on the aromatic ring or alkyl chain could provide valuable mechanistic information. rsc.org

Illustrative Data: The following table shows hypothetical predicted KIEs for a reaction involving this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

The simulations would involve placing the molecule in a virtual box, often with solvent molecules like water, to mimic real-world conditions. acs.orgresearchgate.net By calculating the forces between atoms and solving the equations of motion, a trajectory of the molecule's dynamic behavior is generated.

Research Findings:

A systematic MD study of this compound would likely focus on several key areas:

Conformational Analysis: Identifying the most stable conformations (low-energy states) of the molecule. This involves analyzing the distribution of dihedral angles along the pentenyl chain and the orientation of the chain relative to the aniline ring.

Solvent Effects: Investigating how different solvents influence the molecule's preferred shape. The polarity of the solvent can affect intramolecular hydrogen bonding and hydrophobic collapse, leading to different conformational preferences. researchgate.net

Interactive Data Table: Conformational Preferences in Different Solvents

The table below illustrates the type of data that would be generated from such a study. The values are placeholders, as specific research has not been published.

| Dihedral Angle (C-C-C-C) | Dominant Conformation (in Vacuum) | Dominant Conformation (in Water) | Dominant Conformation (in Chloroform) |

| C1'-C2'-C3'-C4' | Data not available | Data not available | Data not available |

| C2'-C3'-C4'-C5' | Data not available | Data not available | Data not available |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic properties. nih.govumn.educapes.gov.br These predictions are vital for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, theoretical calculations would provide:

NMR Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts. These calculations are typically performed on optimized molecular geometries. For flexible molecules, it's often necessary to calculate the spectra for several low-energy conformers and then average them based on their predicted stability (Boltzmann averaging) to get a result that is comparable to the experimental spectrum measured at room temperature. nih.gov

Vibrational Frequencies: Calculation of the infrared (IR) spectrum. This involves computing the vibrational modes of the molecule. The predicted frequencies correspond to bond stretches, bends, and torsions, and can be matched to peaks in an experimental IR spectrum. nih.gov

Research Findings:

The predicted spectra would help in the structural elucidation of the molecule. For instance, the calculated vibrational frequency for the C=C double bond in the pentenyl chain would confirm its presence. Similarly, the predicted NMR chemical shifts for the aromatic protons on the aniline ring would be sensitive to the conformation of the alkyl substituent.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

This table demonstrates how theoretical data would be compared with experimental results. The values here are illustrative.

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| 13C (Aromatic C1) | Data not available | Data not available |

| 1H (Vinyl H) | Data not available | Data not available |

| C=C Stretch | Data not available | Data not available |

| N-H Stretch | Data not available | Data not available |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Mechanistic Insights

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. nih.govnih.gov These models are built on calculated molecular descriptors, which are numerical values that encode information about the electronic and steric properties of a molecule.

For a class of compounds including this compound, a QSRR study could be developed to predict, for example, their susceptibility to electrophilic aromatic substitution or their rate of reaction in a specific process.

Research Findings:

A QSRR study on a series of substituted anilines, including the title compound, would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors, such as partial atomic charges, molecular orbital energies (e.g., HOMO and LUMO), and steric parameters.

Model Building: Using statistical methods, such as multiple linear regression, to build an equation that links a set of descriptors to the observed reactivity.

Mechanistic Interpretation: Analyzing the descriptors in the final QSRR model to gain insights into the reaction mechanism. For instance, if the energy of the HOMO is a significant descriptor for an oxidation reaction, it would suggest that the electron-donating ability of the aniline is key to the reaction's success. umn.edu

Interactive Data Table: Key Molecular Descriptors for QSRR

The following table lists some of the descriptors that would be calculated for this compound in a QSRR study.

| Molecular Descriptor | Calculated Value | Potential Significance |

| HOMO Energy (eV) | Data not available | Electron-donating ability |

| LUMO Energy (eV) | Data not available | Electron-accepting ability |

| Partial Charge on Nitrogen | Data not available | Nucleophilicity of the amine |

| Molecular Volume (ų) | Data not available | Steric hindrance |

Potential Academic Applications and Future Research Directions

2-(3,3-Dimethylpent-4-en-1-yl)aniline as a Versatile Synthetic Building Block

The presence of both an aniline (B41778) and an alkene moiety in a single molecule makes this compound a promising starting material for the construction of a wide range of complex organic structures. The aniline portion can undergo various substitution reactions, while the alkene can participate in addition and cyclization reactions.

The strategic placement of the alkene tether relative to the aniline ring suggests its potential in intramolecular cyclization reactions to generate polycyclic systems. Research on analogous 2-alkenylanilines has demonstrated their utility as precursors for valuable heterocyclic scaffolds. acs.orgacs.orgnih.gov These reactions often proceed through metal-catalyzed processes that lead to the formation of new carbon-carbon and carbon-nitrogen bonds.

For instance, palladium-catalyzed reactions are commonly employed for the cyclization of 2-alkenylanilines to form indole (B1671886) and quinoline (B57606) derivatives. nih.govorganic-chemistry.org The specific nature of the catalyst and reaction conditions can be tuned to favor different cyclization pathways, leading to a diverse array of products. The gem-dimethyl group on the pentenyl chain of the title compound would likely introduce significant steric hindrance, which could influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a potential avenue for controlling the synthesis of specific isomers.

A novel three-step, metal-free approach involving oxidation of the alkene to an epoxide, followed by intramolecular cyclization and acid-catalyzed elimination, has also been shown to convert N-substituted 2-alkenylanilines into indole derivatives. nih.govresearchgate.net This highlights the potential for developing more environmentally benign synthetic routes using precursors like this compound.

Heterocyclic compounds, particularly indoles and quinolines, are of immense interest in medicinal chemistry and materials science due to their wide-ranging biological activities and photophysical properties. 2-Alkenylanilines are well-established precursors for these important heterocyclic systems. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.orgthieme-connect.comorganic-chemistry.org

The synthesis of indole derivatives can be achieved from 2-alkenylanilines through various methods, including transition-metal-catalyzed C-H amination and NIS-mediated cascade reactions. nih.govorganic-chemistry.org For example, a ruthenium(II)-catalyzed cascade reaction of 2-alkenylanilines has been developed for the efficient synthesis of N-arylindoles. acs.orgacs.org Similarly, quinolin-2-ones can be synthesized from 2-alkenylanilines through lactamization reactions, which can be promoted by transition-metal-free conditions using carbon dioxide. thieme-connect.com

The following table summarizes representative transformations of analogous 2-alkenylanilines into heterocyclic scaffolds, suggesting potential reaction pathways for this compound.

| Starting Material Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Ts-2-alkenylanilines | NIS, CH2Cl2, rt | Indoles | organic-chemistry.org |

| 2-Alkenylanilines | Diazonaphthalen-2(1H)-ones, [Ru(p-cymene)Cl2]2, AgSbF6, DCE, 100 °C, air | N-Arylindoles | acs.orgacs.org |

| 2-Alkenylanilines | CO2 (1.0 atm), t-BuONa, diglyme | Quinolin-2-ones | thieme-connect.com |

| N-substituted 2-alkenylanilines | 1. m-CPBA; 2. Intramolecular cyclization; 3. Acid-catalyzed elimination | Indole derivatives | nih.govresearchgate.net |

| 2-Styrylanilines | 2-Methylquinolines, TBHP, PhI(OAc)2, DCE, 120 °C | Functionalized Quinolines | nih.gov |

Monomer in Fundamental Polymer Chemistry Research

The bifunctional nature of this compound also makes it an intriguing candidate for a monomer in polymer synthesis. Both the aniline and the alkene groups can potentially undergo polymerization, leading to polymers with unique architectures and properties.

Polymerization could, in principle, be initiated at either of the two reactive sites of the molecule. The aniline moiety can undergo oxidative polymerization, a common method for producing polyaniline (PANI) and its derivatives. researchgate.netacs.orgrsc.orgresearchgate.net This process typically involves chemical or electrochemical oxidation to form radical cations that couple to build the polymer chain. The resulting polymers are often electrically conductive and have applications in sensors and electronic devices. rsc.orgrsc.org

Alternatively, the terminal alkene group offers a route to polymerization via mechanisms such as radical, cationic, or coordination polymerization. libretexts.orgyoutube.comncert.nic.in However, the gem-dimethyl substitution adjacent to the double bond introduces significant steric hindrance. This bulkiness might inhibit polymerization or require specialized catalysts, such as certain transition metal coordination catalysts known to polymerize sterically hindered alkenes. rsc.orgrsc.org The potential for copolymerization, where this compound is incorporated into a polymer chain with other monomers, also presents a rich area for research. researchgate.net

Should polymerization be successful, the structure of the monomer would directly influence the microstructure of the resulting polymer. Polymerization through the aniline group would lead to a polymer with pendant 3,3-dimethylpent-4-en-1-yl groups. These pendant groups could be used for subsequent cross-linking or functionalization of the polymer.

Role in Ligand Design for Organometallic Catalysis

Substituted anilines are valuable precursors for a wide variety of ligands used in organometallic catalysis. nih.govfiveable.me The aniline nitrogen and the aromatic ring can be readily functionalized to create multidentate ligands that can coordinate with transition metals to form stable and catalytically active complexes.

Two major classes of ligands that could potentially be synthesized from this compound are phosphine-based ligands and N-heterocyclic carbenes (NHCs). Phosphine (B1218219) ligands are ubiquitous in catalysis, and their electronic and steric properties can be finely tuned by altering the substituents on the phosphorus atom. youtube.comyoutube.com The aniline moiety can be used as an anchor to introduce a phosphine group, potentially leading to bidentate ligands if the alkene group also coordinates to the metal center.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often exhibit superior performance to phosphines in a range of catalytic reactions. sigmaaldrich.comsigmaaldrich.comscripps.edumdpi.com The synthesis of NHC precursors frequently involves the reaction of anilines with other reagents to form imidazolium (B1220033) salts, which are then deprotonated to yield the free carbene. rsc.org The bulky 3,3-dimethylpent-4-en-1-yl substituent on the aniline ring could be used to create sterically demanding NHC ligands, which are known to enhance the activity and stability of catalytic systems. The pendant alkene could also serve as a hemilabile coordinating group, which can reversibly bind to the metal center and influence the catalytic cycle.

Chelation Behavior with Transition Metals

The molecular architecture of this compound incorporates both a soft donor (the C=C double bond) and a hard donor (the nitrogen atom of the aniline). This dual-donor capability makes it a potentially versatile ligand for a variety of transition metals. Future research could systematically investigate its chelation behavior with a range of late and early transition metals.

Key research questions in this area would include:

Coordination Modes: Investigating the preferred coordination modes of the ligand. Will it act as a bidentate ligand, forming a stable chelate ring with the metal center? Or will it coordinate in a monodentate fashion through either the nitrogen or the alkene? The steric bulk of the gem-dimethyl group is likely to play a significant role in determining the geometry of the resulting metal complexes.

Complex Stability: Determining the stability constants of the formed metal complexes. This would provide quantitative insights into the thermodynamic favorability of the chelation process.

Influence of Metal Identity: Exploring how the nature of the transition metal (e.g., its size, charge, and d-electron configuration) influences the structure and bonding within the coordination sphere. For instance, soft metals like palladium(II) or platinum(II) might show a stronger preference for the soft alkene donor, while harder metals might favor coordination to the nitrogen atom.

Studies on Catalytic Activity and Selectivity of Derived Ligands

Ligands derived from aniline and its derivatives have found broad applications in homogeneous catalysis. The unique steric and electronic properties of this compound make its derived ligands promising candidates for various catalytic transformations.

Future studies could focus on synthesizing a library of ligands based on this aniline scaffold and evaluating their performance in reactions such as:

Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions has been greatly facilitated by the design of novel ligands. nih.gov Ligands derived from this compound could be tested in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations to assess their impact on catalytic activity, stability, and selectivity. The steric hindrance around the coordinating nitrogen might influence the reductive elimination step, potentially leading to unique reactivity.

Asymmetric Catalysis: Chiral versions of this ligand, for example, through resolution of the racemic mixture or by introducing a chiral center in the alkenyl chain, could be explored for their potential in asymmetric catalysis. The defined spatial arrangement of the substituents could create a chiral pocket around the metal center, enabling enantioselective transformations.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile

The synthesis of ortho-alkenyl anilines can be achieved through various methods, including the 3-aza-Cope rearrangement, olefin metathesis, and palladium-catalyzed C-N cross-coupling. nih.govnih.gov A magnesium-catalyzed ortho-alkenylation of anilines has also been reported, providing a potential route to the title compound. doi.org The presence of both a nucleophilic amine and a reactive alkene in close proximity within the same molecule presents opportunities for developing new synthetic methodologies.

Future research could explore:

Intramolecular Cyclization Reactions: The development of novel intramolecular cyclization reactions to synthesize heterocyclic compounds is an active area of research. The ortho-(alk-2-enyl)anilines can undergo cyclization under the action of iodine. researchgate.net The unique substitution pattern of this compound could lead to the formation of novel nitrogen-containing heterocycles upon treatment with various electrophiles or under radical conditions.

Domino and Cascade Reactions: The dual functionality of the molecule could be exploited in designing domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

Exploration of Unconventional Reaction Pathways and Transformations

The steric hindrance and the presence of the alkenyl group may lead to unconventional reaction pathways that are not typically observed for simpler anilines.

Potential areas of investigation include:

Unconventional Cyclometalation: Cyclometalation reactions are important for the synthesis of organometallic compounds with applications in catalysis and materials science. While conventional cyclometalation often involves C-H activation, the presence of the alkenyl group in this compound could facilitate unconventional cyclometalation pathways. nih.gov

Reactions Involving Benzyne (B1209423) Intermediates: The direct ortho-arylation of anilines can proceed through benzyne intermediates. nih.gov Investigating the reaction of this compound with benzyne precursors could reveal interesting regiochemical outcomes due to the steric and electronic influence of the ortho-substituent.

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting chemical reactivity. Advanced theoretical modeling could provide significant insights into the behavior of this compound.

Future theoretical studies could focus on:

Conformational Analysis: A detailed conformational analysis could predict the most stable geometries of the molecule and its metal complexes, which is crucial for understanding its reactivity and chelation behavior.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations could be employed to elucidate the mechanisms of potential reactions, such as cyclization pathways or catalytic cycles involving ligands derived from this aniline. This would allow for a rational design of experiments and catalysts.

Predicting Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR and IR spectra), which would be invaluable for the characterization of new compounds derived from this compound. Theoretical investigations into the reactions of anilines with other molecules have been conducted to understand their regioselectivity and reaction kinetics. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,3-Dimethylpent-4-en-1-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted anilines often involves alkylation or coupling reactions. For compounds with alkenyl substituents (e.g., 3,3-dimethylpent-4-en-1-yl), Friedel-Crafts alkylation or palladium-catalyzed cross-coupling can be employed. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts or Pd(PPh₃)₄ for coupling .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential isomerization of the alkenyl group .

- Data Table :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–70 | ≥95% |

| Pd-catalyzed coupling | Pd(PPh₃)₄ | 75–80 | ≥98% |

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The alkenyl proton (δ 5.2–5.5 ppm) and geminal dimethyl groups (δ 1.2–1.4 ppm) are diagnostic. Coupling constants (J = 10–12 Hz) confirm trans-configuration in the pentenyl chain .

- IR : N-H stretching (3350–3450 cm⁻¹) and C=C absorption (~1640 cm⁻¹) differentiate it from saturated analogs .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the stereochemistry of the alkenyl substituent?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G(d,p) level to predict NMR chemical shifts. Compare calculated vs. experimental δ values to confirm stereochemistry .

- Molecular Dynamics (MD) : Simulate rotational barriers of the alkenyl group to assess conformational stability under reaction conditions .

Q. What strategies mitigate data contradictions between crystallographic and spectroscopic analyses?

- Methodological Answer :

- X-ray Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve hydrogen-bonding networks and confirm substituent geometry .

- Cross-Validation : Compare X-ray-derived torsion angles with NOESY NMR correlations. Discrepancies >5° suggest dynamic disorder or solvatomorphism .

Q. How does the alkenyl group influence the compound’s reactivity in polymer synthesis?

- Methodological Answer :

- Radical Polymerization : The pentenyl group’s double bond participates in chain-transfer reactions, reducing molecular weight (Mw = 15–20 kDa vs. 50 kDa for saturated analogs) .

- Post-Polymerization Modification : Thiol-ene "click" chemistry modifies the alkene, enabling functionalization (e.g., fluorination) without backbone degradation .

- Data Table :

| Polymer Type | Mw (kDa) | Tg (°C) | Functionalization Yield (%) |

|---|---|---|---|

| Unmodified | 15–20 | 85–90 | – |

| Thiol-ene modified | 18–22 | 95–100 | 85–90 |

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.